molecular formula C11H15NO3 B13605033 5-Cycloheptylisoxazole-3-carboxylic acid

5-Cycloheptylisoxazole-3-carboxylic acid

Cat. No.: B13605033
M. Wt: 209.24 g/mol
InChI Key: XVTLAMNEAZRLRN-UHFFFAOYSA-N
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Description

5-Cycloheptylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a cycloheptyl group at the 5-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives, including 5-Cycloheptylisoxazole-3-carboxylic acid, often employs scalable and eco-friendly synthetic strategies. These methods aim to minimize waste and reduce the use of toxic reagents, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Cycloheptylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

5-Cycloheptylisoxazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Cycloheptylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the functional groups attached to the isoxazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropylisoxazole-3-carboxylic acid
  • 5-Cyclohexylisoxazole-3-carboxylic acid
  • 5-Cyclopentylisoxazole-3-carboxylic acid

Uniqueness

5-Cycloheptylisoxazole-3-carboxylic acid is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-cycloheptyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c13-11(14)9-7-10(15-12-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,13,14)

InChI Key

XVTLAMNEAZRLRN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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